molecular formula C9H7NO2S2 B12889127 5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one

5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12889127
M. Wt: 225.3 g/mol
InChI Key: OJQJYPGRHMPZLT-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a furan ring and a thiazolidinone ring. This compound is of significant interest due to its potential biological activities, including antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solution under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to exert its effects by interacting with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also interfere with enzyme activity, further contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-(Furan-2-yl)ethylidene)-2-thioxothiazolidin-4-one is unique due to its specific combination of a furan ring and a thioxothiazolidinone ring, which imparts distinct chemical and biological properties. Its potential for diverse chemical reactions and applications in various fields makes it a compound of significant interest .

Properties

Molecular Formula

C9H7NO2S2

Molecular Weight

225.3 g/mol

IUPAC Name

(5E)-5-[1-(furan-2-yl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H7NO2S2/c1-5(6-3-2-4-12-6)7-8(11)10-9(13)14-7/h2-4H,1H3,(H,10,11,13)/b7-5+

InChI Key

OJQJYPGRHMPZLT-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\1/C(=O)NC(=S)S1)/C2=CC=CO2

Canonical SMILES

CC(=C1C(=O)NC(=S)S1)C2=CC=CO2

Origin of Product

United States

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